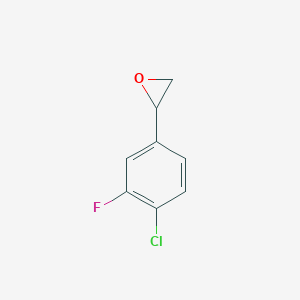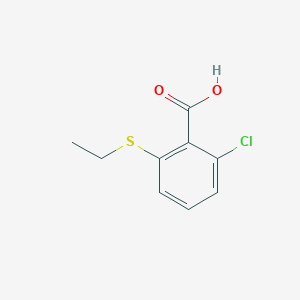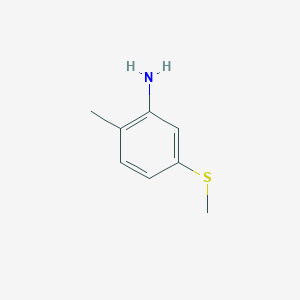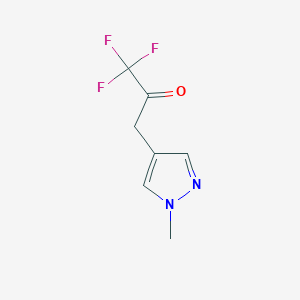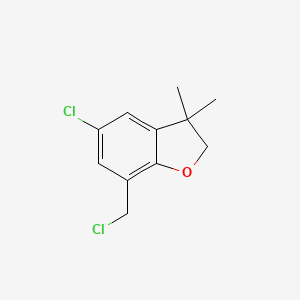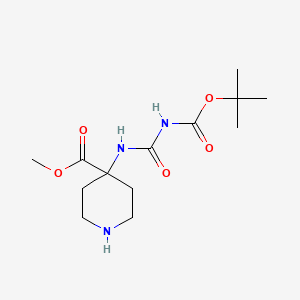
Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate
Übersicht
Beschreibung
“Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate” is a chemical compound with the molecular formula C13H23N3O5 . It is also known by its IUPAC name, "methyl 4- (tert-butoxycarbonylcarbamoylamino)piperidine-4-carboxylate" .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum and NMR spectrum can provide valuable information about the functional groups and the carbon and hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate” include its molecular weight, which is 301.34 , and its molecular formula, which is C13H23N3O5 . Other properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis : One notable application is in the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a critical intermediate for CP-690550, a potent protein kinase inhibitor. This synthesis demonstrates the potential for industrial application due to its mild conditions and high yields (Hao, Liu, Zhang, & Chen, 2011).
Conjugate Addition : Another application is seen in the synthesis of 4-substituted piperidine-3-carboxylates through the conjugate addition of organomagnesium cuprates to N-methyl and N-tert-butoxycarbonyl guvacine derivatives. This process yields excellent results with primary Grignard reagents, indicating its utility in synthesizing piperidine derivatives (Hellenbrand & Wanner, 2014).
Intermediate for Vandetanib : The compound also serves as a key intermediate in the synthesis of Vandetanib, an anticancer drug. The synthesis process involves steps such as acylation, sulfonation, and substitution, leading to the creation of complex molecules required for drug development (Wang, Wang, Tang, & Xu, 2015).
Synthesis of Spirocyclic Oxindole Analogues : The compound's utility extends to the efficient synthesis of spirocyclic oxindole analogues, crucial in medicinal chemistry for their potential biological activities. The process involves key steps such as dianion alkylation and cyclization, highlighting the compound's versatility as a building block (Teng, Zhang, & Mendonça, 2006).
Wirkmechanismus
Target of Action
Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate is a reactant for the synthesis of dipeptidyl peptidase-4 inhibitor ABT-279 . It is also used as a building block for piperazine-based CCR5 antagonists .
Mode of Action
The compound interacts with its targets by replacing the ester function with an amino group, providing a key building block for piperazine-based CCR5 antagonists
Action Environment
For instance, one source suggests that the compound should be stored at 4°C and protected from light .
Eigenschaften
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylcarbamoylamino]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O5/c1-12(2,3)21-11(19)15-10(18)16-13(9(17)20-4)5-7-14-8-6-13/h14H,5-8H2,1-4H3,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPCNIZPBOXBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)NC1(CCNCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)
![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)


